REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[S:6][C:7]([Cl:10])=[CH:8][CH:9]=1)(=[O:4])=[O:3].[N+:11]([O-])([OH:13])=[O:12]>>[Cl:1][S:2]([C:5]1[S:6][C:7]([Cl:10])=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred under these conditions for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exotherm to 35° C
|
Type
|
TEMPERATURE
|
Details
|
Cooled to room temperature
|
Type
|
ADDITION
|
Details
|
then poured onto ice/water with vigorous stirring
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1SC(=C(C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |